molecular formula C16H15ClO2 B194601 Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]- CAS No. 154356-96-4

Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-

Cat. No. B194601
CAS RN: 154356-96-4
M. Wt: 274.74 g/mol
InChI Key: HSLTXCVJWGIWIS-UHFFFAOYSA-N
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Description

“Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-” is a chemical compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 . It is also known as Fenofibrate Impurity F . This compound is a photoproduct of the antihyperlipoproteinemic drug Fenofibrate .


Physical And Chemical Properties Analysis

“Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-” is a solid substance with a melting point of 106-108°C . Its predicted boiling point is 399.1±27.0 °C, and its predicted density is 1.159±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Biological Activities and Antimicrobial Properties

Methanone derivatives, including (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-methanone, have been extensively researched for their biological activities. Studies have shown that these compounds possess significant antimicrobial and antioxidant properties. For instance, Thirunarayanan (2016) synthesized and evaluated the biological activities of various methanone derivatives, demonstrating their effectiveness against several bacterial and fungal species (Thirunarayanan, 2016). Additionally, Sivakumar et al. (2021) conducted a comprehensive study on the antimicrobial activity of methanone derivatives, revealing their potential in fighting bacterial and fungal infections (Sivakumar et al., 2021).

Antitubercular Activities

Methanone compounds have shown promising results in the treatment of tuberculosis. Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones, demonstrating significant anti-tubercular activities against Mycobacterium tuberculosis (Dwivedi et al., 2005). These findings were further supported by Bisht et al. (2010), who synthesized a series of methanone derivatives and evaluated their antitubercular efficacy, observing notable inhibitory effects on various strains of M. tuberculosis (Bisht et al., 2010).

Anti-inflammatory and Antibacterial Agents

Methanone derivatives have also been identified as potential anti-inflammatory and antibacterial agents. Ravula et al. (2016) synthesized novel pyrazoline derivatives of methanone and demonstrated their effectiveness as anti-inflammatory and antibacterial agents, highlighting their potential in medical applications (Ravula et al., 2016).

Anticancer Properties

Research has also explored the anticancer potential of methanone derivatives. Magalhães et al. (2013) studied the effects of a methanone compound on leukemia cells, observing its ability to inhibit tubulin polymerization and induce apoptosis, suggesting its application in cancer therapy (Magalhães et al., 2013).

Molecular Structure and Docking Studies

The molecular structure and docking studies of methanone derivatives have been extensively researched, providing insights into their interaction mechanisms and structural properties. This is crucial for understanding their biological activities and potential therapeutic applications. Shahana and Yardily (2020) conducted such studies, emphasizing the importance of these compounds in pharmaceutical research (Shahana & Yardily, 2020).

properties

IUPAC Name

(4-chlorophenyl)-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLTXCVJWGIWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452726
Record name (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154356-96-4
Record name (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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